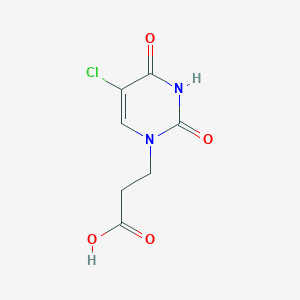
3-氯-4-(2,2-二氟乙氧基)苯甲酸
描述
3-Chloro-4-(2,2-difluoroethoxy)benzoic acid is a molecule that contains a total of 22 atoms, including 7 Hydrogen atoms, 9 Carbon atoms, 3 Oxygen atoms, 2 Fluorine atoms, and 1 Chlorine atom . The molecule also contains a total of 22 bonds, including 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(2,2-difluoroethoxy)benzoic acid includes a six-membered aromatic ring, a carboxylic acid group, a hydroxyl group, and an aromatic ether . The molecule contains a total of 22 bonds, including 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds .Chemical Reactions Analysis
While specific chemical reactions involving 3-Chloro-4-(2,2-difluoroethoxy)benzoic acid are not available, reactions at the benzylic position, such as free radical bromination and nucleophilic substitution, are common in similar compounds .科学研究应用
用于检测活性氧化物种的荧光探针
一项研究开发了新型荧光探针,专门设计用于选择性检测高度活性氧化物种(hROS),如羟基自由基和过氧化物酶的反应中间体。由于其独特的化学结构,这些探针能够区分和特异性检测活性氧化物种,为生物和化学研究提供了宝贵的工具(Setsukinai et al., 2003)。
阴离子识别和选择性
对4-(N,N-二甲基氨基)苯甲酸的研究突出了其在溶液中对二价阴离子的显著选择性。这项研究强调了化学结构在开发选择性阴离子传感器方面的重要性,这可以推广到设计和合成类似3-氯-4-(2,2-二氟乙氧基)苯甲酸的化合物,用于特定的分析应用(Hou & Kobiro, 2006)。
镧系配位化合物的光物理性质
一项关于使用4-苄氧基苯甲酸衍生物的镧系配位化合物的研究探讨了电子吸引和电子供给基团对发光性能的影响。这项研究对于开发具有定制光物理性质的新材料至关重要,以用于照明和显示等潜在应用(Sivakumar et al., 2010)。
苯甲酸和氯苯甲酸的热力学研究
另一项研究集中于苯甲酸及其氯化衍生物的相平衡,提供了对制药工业和材料科学至关重要的热力学视角。了解这类化合物的溶解度和稳定性对于工艺设计和新药配方的开发至关重要(Reschke et al., 2016)。
安全和危害
作用机制
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its activity .
Biochemical Pathways
The compound’s interaction with its targets could potentially influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The compound’s interaction with its targets could lead to changes at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-4-(2,2-difluoroethoxy)benzoic acid . These factors could include pH, temperature, and the presence of other compounds .
生化分析
Biochemical Properties
3-Chloro-4-(2,2-difluoroethoxy)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways and biochemical processes .
Cellular Effects
The effects of 3-Chloro-4-(2,2-difluoroethoxy)benzoic acid on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, 3-Chloro-4-(2,2-difluoroethoxy)benzoic acid can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, 3-Chloro-4-(2,2-difluoroethoxy)benzoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-4-(2,2-difluoroethoxy)benzoic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to 3-Chloro-4-(2,2-difluoroethoxy)benzoic acid can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 3-Chloro-4-(2,2-difluoroethoxy)benzoic acid vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal efficacy without significant toxicity. Exceeding this range can cause detrimental effects on organ function and overall health .
Metabolic Pathways
3-Chloro-4-(2,2-difluoroethoxy)benzoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body .
Transport and Distribution
The transport and distribution of 3-Chloro-4-(2,2-difluoroethoxy)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into the cell via organic anion transporters and distributed to specific organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of 3-Chloro-4-(2,2-difluoroethoxy)benzoic acid is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization helps elucidate its precise mechanisms of action .
属性
IUPAC Name |
3-chloro-4-(2,2-difluoroethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O3/c10-6-3-5(9(13)14)1-2-7(6)15-4-8(11)12/h1-3,8H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOLZWMBJAQGHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 8-[amino(hydroxyimino)methyl]-7-methyl-3,4-dihydro[2,6]naphthyridine-2(1H)-carboxylate](/img/structure/B1467611.png)





![Methyl[(2-methylcyclobutyl)methyl]amine](/img/structure/B1467626.png)
![tert-Butyl [4-(2-pyridinyl)-2-pyrimidinyl]methylcarbamate](/img/structure/B1467628.png)
![[5-(3,5-Difluorophenyl)-4-isopropyl-2-pyrimidinyl]methanol](/img/structure/B1467629.png)

![5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1467631.png)


